molecular formula C13H11F B3280687 2-Fluoro-4'-methyl-1,1'-biphenyl CAS No. 72093-41-5

2-Fluoro-4'-methyl-1,1'-biphenyl

Cat. No. B3280687
M. Wt: 186.22 g/mol
InChI Key: UZRWCXBSPNFXAK-UHFFFAOYSA-N
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Patent
US04623650

Procedure details

6.0 g (57% yield) was prepared as an oil by the method of Example 19A from 10 g 2-bromofluorobenzene, 250 mg bis(diphenylphosphinylethane)nickel dichloride and 89 ml 0.73M 4-toluylmagnesium bromide. The product was used without further purification. NMR (CDCl3, 60 MHz): 7.5-6.9 (m, 8H), 2.3 (s, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
bis(diphenylphosphinylethane)nickel dichloride
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
89 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[F:8].[C:9]1([CH3:17])[CH:14]=[CH:13][C:12]([Mg]Br)=[CH:11][CH:10]=1>>[F:8][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[C:12]1[CH:13]=[CH:14][C:9]([CH3:17])=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)F
Name
bis(diphenylphosphinylethane)nickel dichloride
Quantity
250 mg
Type
reactant
Smiles
Name
Quantity
89 mL
Type
reactant
Smiles
C1(=CC=C(C=C1)[Mg]Br)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was used without further purification

Outcomes

Product
Name
Type
Smiles
FC1=C(C=CC=C1)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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